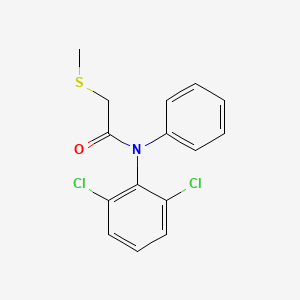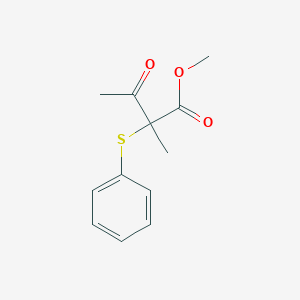
(2S,6S)-2-Methyl-6-nitrocyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,6S)-2-Methyl-6-nitrocyclohexan-1-one is a chiral compound with a cyclohexanone backbone The compound is characterized by the presence of a methyl group at the 2-position and a nitro group at the 6-position, both in the (S,S) configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6S)-2-Methyl-6-nitrocyclohexan-1-one can be achieved through several synthetic routes. One common method involves the nitration of (2S,6S)-2-methylcyclohexanone using a nitrating agent such as nitric acid in the presence of a catalyst. The reaction is typically carried out under controlled temperature conditions to ensure the selective formation of the nitro group at the 6-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography further enhances the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(2S,6S)-2-Methyl-6-nitrocyclohexan-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Oxidation: Potassium permanganate, acidic or basic medium, elevated temperature.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents, and mild heating.
Major Products Formed
Reduction: (2S,6S)-2-Methyl-6-aminocyclohexan-1-one.
Oxidation: (2S,6S)-2-Carboxy-6-nitrocyclohexan-1-one.
Substitution: Various substituted cyclohexanones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2S,6S)-2-Methyl-6-nitrocyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2S,6S)-2-Methyl-6-nitrocyclohexan-1-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing cellular processes. The compound may also interact with enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
(2R,6R)-2-Methyl-6-nitrocyclohexan-1-one: The enantiomer of the compound with different stereochemistry.
(2S,6S)-2-Methyl-6-aminocyclohexan-1-one: The reduced form of the compound.
(2S,6S)-2-Carboxy-6-nitrocyclohexan-1-one: The oxidized form of the compound.
Uniqueness
(2S,6S)-2-Methyl-6-nitrocyclohexan-1-one is unique due to its specific stereochemistry and the presence of both a methyl and a nitro group. This combination of features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
80594-88-3 |
|---|---|
Fórmula molecular |
C7H11NO3 |
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
(2S,6S)-2-methyl-6-nitrocyclohexan-1-one |
InChI |
InChI=1S/C7H11NO3/c1-5-3-2-4-6(7(5)9)8(10)11/h5-6H,2-4H2,1H3/t5-,6-/m0/s1 |
Clave InChI |
HYCOIAFXVYRZBA-WDSKDSINSA-N |
SMILES isomérico |
C[C@H]1CCC[C@@H](C1=O)[N+](=O)[O-] |
SMILES canónico |
CC1CCCC(C1=O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


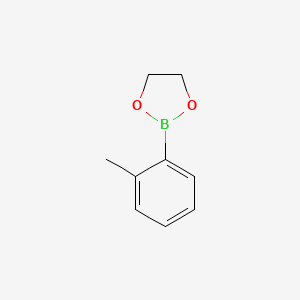
![3-[(E)-(2-Hydroperoxypropan-2-yl)diazenyl]propanenitrile](/img/structure/B14432127.png)
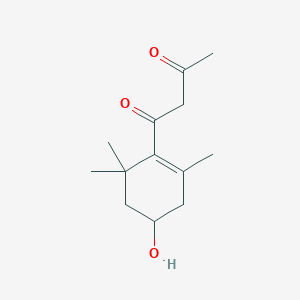
![Methanone, phenyl[2-(2-propenyl)phenyl]-](/img/structure/B14432138.png)
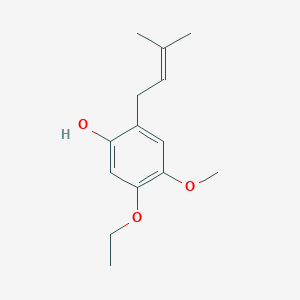
![2-[(6-Nitro-1,3-benzothiazol-2-yl)amino]ethan-1-ol](/img/structure/B14432146.png)
![1-Methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}pyridin-1-ium chloride](/img/structure/B14432155.png)

![4,4'-[Propane-1,3-diylbis(methylazanediyl)]dibenzaldehyde](/img/structure/B14432167.png)
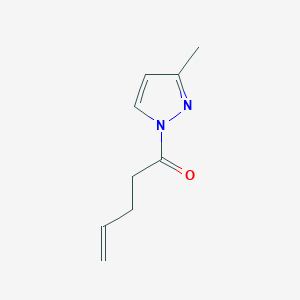
![12-[(Oxan-2-yl)oxy]octadecanoic acid](/img/structure/B14432185.png)

